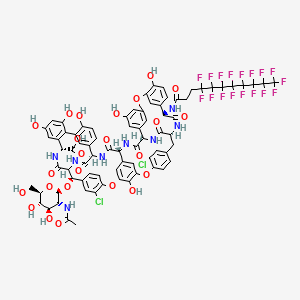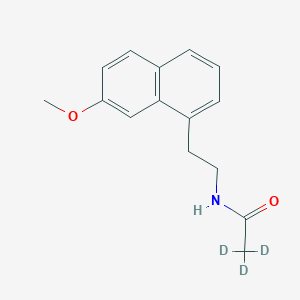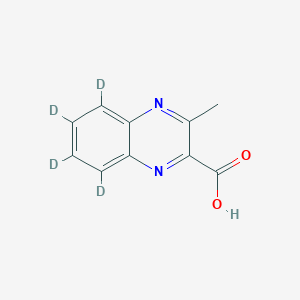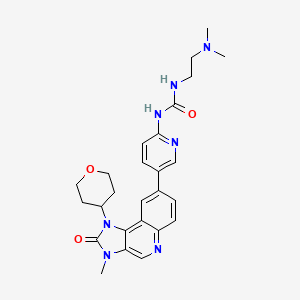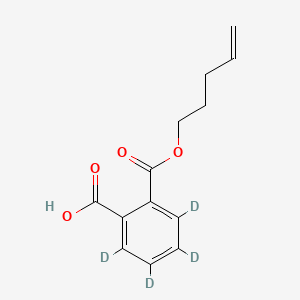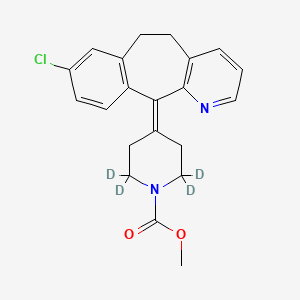
Sos1-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sos1-IN-8 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the RAS signaling pathway. This pathway is significant in various cellular processes, including cell growth, differentiation, and survival. This compound has shown promise in inhibiting the interaction between SOS1 and RAS, making it a potential therapeutic agent for RAS-driven cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sos1-IN-8 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a fused pyridazine derivative, which is then subjected to various chemical reactions to yield the final compound. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Advanced techniques like continuous flow chemistry may be employed to enhance production rates and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Sos1-IN-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
Sos1-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the SOS1-RAS interaction and its role in cellular signaling pathways.
Biology: Employed in research to understand the molecular mechanisms of RAS-driven cancers and other diseases involving the RAS pathway.
Medicine: Investigated as a potential therapeutic agent for treating RAS-driven cancers, such as lung adenocarcinoma, colorectal cancer, and melanoma
Mécanisme D'action
Sos1-IN-8 exerts its effects by inhibiting the guanine nucleotide exchange factor activity of SOS1. This inhibition prevents the activation of RAS proteins by blocking the exchange of GDP for GTP. As a result, the downstream signaling pathways, such as the MAP kinase pathway, are disrupted, leading to reduced cell proliferation and survival. The molecular targets of this compound include the SOS1 protein and its interaction with RAS proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to Sos1-IN-8 in their mechanism of action and therapeutic potential. These include:
Uniqueness
This compound is unique in its high potency and selectivity for SOS1, with IC50 values of 11.6 nM and 40.7 nM for SOS1-G12D and SOS1-G12V, respectively . This high specificity makes it a valuable tool for studying the SOS1-RAS interaction and developing targeted therapies for RAS-driven cancers.
Propriétés
Formule moléculaire |
C24H26F3N3O4 |
|---|---|
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
2,2-difluoro-2-[2-fluoro-3-[(1R)-1-[[6-methoxy-4-methyl-7-[(3S)-oxolan-3-yl]oxyphthalazin-1-yl]amino]ethyl]phenyl]ethanol |
InChI |
InChI=1S/C24H26F3N3O4/c1-13(16-5-4-6-19(22(16)25)24(26,27)12-31)28-23-18-10-21(34-15-7-8-33-11-15)20(32-3)9-17(18)14(2)29-30-23/h4-6,9-10,13,15,31H,7-8,11-12H2,1-3H3,(H,28,30)/t13-,15+/m1/s1 |
Clé InChI |
AXFAPMWBBDBMMZ-HIFRSBDPSA-N |
SMILES isomérique |
CC1=NN=C(C2=CC(=C(C=C12)OC)O[C@H]3CCOC3)N[C@H](C)C4=C(C(=CC=C4)C(CO)(F)F)F |
SMILES canonique |
CC1=NN=C(C2=CC(=C(C=C12)OC)OC3CCOC3)NC(C)C4=C(C(=CC=C4)C(CO)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


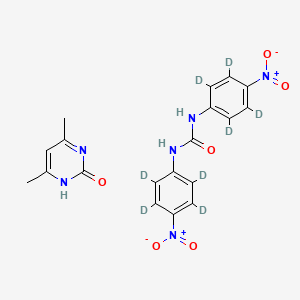

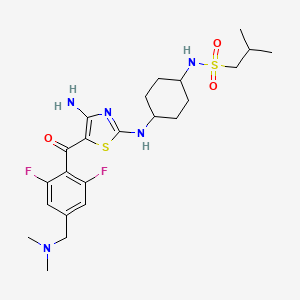

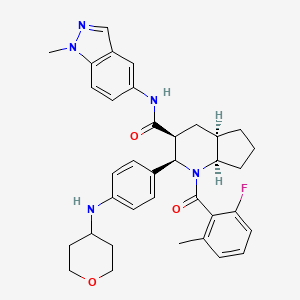
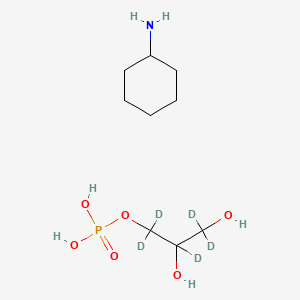
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
